morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone
Description
Morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone is a heterocyclic compound featuring a pyridine core substituted at the 3-position with a morpholino methanone group and at the 6-position with a 1H-pyrazole moiety. This structure combines electron-rich (pyrazole) and electron-deficient (pyridine) aromatic systems, enabling diverse reactivity and interactions in medicinal chemistry and materials science. The morpholino group enhances solubility and modulates pharmacokinetic properties, making it a key scaffold in drug discovery .
Synthetic routes to this compound often involve Sonogashira coupling or cyclocondensation reactions, as seen in analogous pyridinylmethanone derivatives .
Properties
IUPAC Name |
morpholin-4-yl-(6-pyrazol-1-ylpyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c18-13(16-6-8-19-9-7-16)11-2-3-12(14-10-11)17-5-1-4-15-17/h1-5,10H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCUXNSLSUUODG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C(C=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone typically involves multi-step reactions starting from readily available starting materialsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Potential Applications
Morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone has potential applications in several fields:
- Molecular Biology: It can be employed as an oligonucleotide analog for gene silencing or modification.
- Pharmaceutical Development: It is investigated for its potential use in drug development.
Structural Activity and Design
The specific combination of functional groups in this compound may enhance its biological activity compared to simpler morpholines or other derivatives. Its design aims at optimizing interactions with RNA while minimizing side effects associated with traditional oligonucleotides.
Related Compounds
Structural similarities exist between this compound and other compounds, including:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Morpholine | Six-membered ring with nitrogen and oxygen | Used widely in organic synthesis |
| 2-Pyridylmorpholine | Pyridine ring attached to morpholine | Exhibits antibacterial properties |
| Pyrazolomorpholine | Contains pyrazole instead of pyridine | Potentially more reactive due to pyrazole |
| Phosphorodiamidate Morpholino Oligomer | Backbone modification with phosphorodiamidate groups | Enhanced stability and efficacy in gene modulation |
Pyrazoles and Imidazo-Pyrazoles
Mechanism of Action
The mechanism of action of morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone with analogous pyridinylmethanone derivatives, focusing on structural features, synthetic pathways, and biological activities:
Key Observations:
Substituent Effects on Bioactivity :
- The pyrazole substituent in the target compound may enhance binding to hydrophobic pockets in biological targets, similar to the 3-fluorophenyl group in VU0360175 .
- Replacement of the pyrazole with a diethoxypropynyl group (Y b) shifts utility toward synthetic intermediates rather than direct therapeutic applications .
Potency Trade-offs: VU0360175 exhibits reduced potency (EC₅₀ = 49 nM) compared to VU0366026 (EC₅₀ = 3.8 nM), highlighting the impact of substituting the morpholino group with a hydroxypiperidine moiety .
Synthetic Flexibility: Sonogashira coupling is a common method for introducing alkynyl substituents (e.g., diethoxypropynyl in Y b), while cyclocondensation reactions are preferred for pyrazole formation .
Solubility and Pharmacokinetics: Morpholino-containing derivatives generally exhibit improved aqueous solubility compared to piperidine or tosylpiperazinyl analogs (e.g., Y e), critical for in vivo studies .
Mechanistic and Theoretical Insights
While direct computational studies on this compound are lacking, density-functional theory (DFT) analyses of related compounds suggest that the electron-withdrawing morpholino group stabilizes the pyridine ring, influencing charge distribution and intermolecular interactions . The pyrazole’s nitrogen atoms may participate in hydrogen bonding, akin to fluorophenyl groups in VU0360175, which engage in π-stacking with receptor residues .
Biological Activity
Morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone, also known by its CAS number 321533-74-8, is a compound that has attracted significant attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₄N₄O₂
- Molecular Weight : 258.28 g/mol
- Key Functional Groups : Morpholine, pyrazole, and pyridine rings contribute to its unique chemical properties and biological activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Pyrazole Ring : Starting materials are reacted under acidic conditions.
- Introduction of the Morpholine and Pyridine Groups : This step often utilizes specific catalysts (e.g., palladium or copper).
- Attachment of the Methanone Group : The final step involves controlled conditions to ensure proper linkage.
This compound exhibits various biological activities through interactions with specific molecular targets:
- Inhibition of Enzymes : It has been shown to inhibit key enzymes such as mTOR and PI3K-alpha, which are pivotal in cell growth and metabolism.
- Effect on Cancer Cells : Studies indicate that this compound can reduce the viability of certain cancer cell lines (e.g., MCF7) by inducing apoptosis or inhibiting proliferation.
Case Studies and Research Findings
- Inhibition of mTOR : In a study focusing on pyrazolo[3,4-d]pyrimidines, similar compounds were found to have subnanomolar IC50 values against mTOR, suggesting that this compound could exhibit comparable potency .
- Anticancer Activity : Research demonstrated that derivatives with similar structures inhibited the growth of breast cancer cells with IC50 values in the nanomolar range .
- Inflammation Modulation : Compounds related to this compound have shown potential in modulating inflammatory pathways by inhibiting cytokine production .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound | Target Enzyme | IC50 Value (nM) | Activity Type |
|---|---|---|---|
| This compound | mTOR | < 100 | Anticancer |
| 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines | mTOR | < 0.5 | Anticancer |
| Pyrazolyl-Ureas | p38 MAPK | 53 | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
